9-Deazaguanina
Descripción general
Descripción
9-Deazaguanina es un análogo de nucleósido que exhibe una potente actividad inhibitoria contra la fosforilasa de nucleósidos de purina (PNP). Es un intermedio sintético crucial en la producción de nucleósidos, nucleótidos y otros compuestos biológicamente activos. La fórmula química de this compound es C6H6N4O, y es conocida por su papel significativo en la investigación científica, particularmente en los campos de la química, la biología y la medicina .
Aplicaciones Científicas De Investigación
9-Deazaguanina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermedio sintético en la producción de nucleósidos y nucleótidos.
Biología: Sirve como una herramienta para estudiar la estructura y función del ácido nucleico.
Medicina: Se investiga por su potencial como agente antiviral y antineoplásico.
Industria: Se utiliza en la síntesis de compuestos biológicamente activos y como inhibidor en varios ensayos bioquímicos
Mecanismo De Acción
El mecanismo de acción exacto de 9-Deazaguanina no se comprende completamente. Se cree que actúa como un inhibidor competitivo de la guanina en la formación de estructuras de ácido nucleico. Interfiere con la unión de la guanina a proteínas y otras moléculas, dificultando así la formación de la estructura del ácido nucleico e interrumpiendo la unión guanina-proteína. Esta inhibición puede impedir la replicación del ADN y ARN .
Compuestos similares:
Guanina: Una base fundamental en el ADN y el ARN, similar en estructura pero con diferentes propiedades inhibitorias.
7-Metilguanina: Otro análogo de nucleósido con potenciales propiedades anticancerígenas.
1-Metil-9-deazaguanina: Un derivado de this compound con actividades inhibitorias específicas
Singularidad: this compound es única debido a su potente actividad inhibitoria contra la fosforilasa de nucleósidos de purina y su papel como intermedio sintético en la producción de diversos compuestos biológicamente activos. Su capacidad para actuar como un inhibidor competitivo de la guanina la diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
9-Deazaguanine is known to interact with purine nucleoside phosphorylase (PNP), acting as a potent inhibitor . It’s also a crucial synthetic intermediate in the production of nucleosides, nucleotides, and other biologically active compounds . The interaction between 9-Deazaguanine and PNP is believed to be competitive .
Cellular Effects
It’s postulated to hinder nucleic acid structure formation and disrupt guanine-protein binding . Furthermore, it may impede DNA and RNA replication .
Molecular Mechanism
The exact mechanism of action of 9-Deazaguanine remains incompletely understood. It’s believed to act as a competitive inhibitor of guanine in the formation of nucleic acid structures . Additionally, it’s thought to interfere with guanine binding to proteins and other molecules .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 9-Deazaguanina implica varios pasos. Un método común incluye la reacción de 2-amino-6-metil-5-nitropirimidin-4(3H)-ona con dimetilformamida dimetil acetal (DMF-DMA) para formar un intermedio. Este intermedio se somete luego a reducción y reacciones adicionales para producir this compound .
Métodos de producción industrial: Los métodos de producción industrial para this compound a menudo se centran en optimizar el rendimiento y reducir los costos. Un método mejorado implica el uso de condiciones de reacción específicas y catalizadores para mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones: 9-Deazaguanina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden producir diversas formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución, particularmente en los átomos de nitrógeno, son comunes
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen dimetilformamida dimetil acetal (DMF-DMA), agentes reductores como el ditionito de sodio y varios catalizadores para facilitar las reacciones .
Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, como formas metiladas y otras sustituidas .
Comparación Con Compuestos Similares
Guanine: A fundamental base in DNA and RNA, similar in structure but with different inhibitory properties.
7-Methylguanine: Another nucleoside analog with potential anticancer properties.
1-Methyl-9-deazaguanine: A derivative of 9-Deazaguanine with specific inhibitory activities
Uniqueness: 9-Deazaguanine is unique due to its potent inhibitory activity against purine nucleoside phosphorylase and its role as a synthetic intermediate in the production of various biologically active compounds. Its ability to act as a competitive inhibitor of guanine sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPRJYSJODFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216202 | |
Record name | 9-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-58-9 | |
Record name | 9-Deazaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Deazaguanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04356 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 65996-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65996-58-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DEAZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 9-Deazaguanine?
A1: 9-Deazaguanine acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP). [, , , , , ] PNP plays a crucial role in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. [] By inhibiting PNP, 9-DG disrupts purine metabolism, ultimately impacting DNA synthesis and cellular processes, particularly in rapidly dividing cells like T-cells and cancer cells. [, , ]
Q2: How does 9-Deazaguanine's inhibition of PNP affect T-cell function?
A2: Inhibition of PNP by 9-DG leads to the accumulation of deoxyguanosine and a decrease in deoxyguanosine triphosphate (dGTP) levels, particularly in T-cells. [] This depletion of dGTP selectively inhibits T-cell proliferation and function, making 9-DG a potential immunosuppressive agent. [, , ]
Q3: What downstream effects on gene expression have been observed in leukemia cells treated with 9-Deazaguanine and its derivatives?
A3: Studies on leukemia cells treated with 9-Deazaguanine derivatives observed altered expression of genes involved in apoptosis and purine metabolism. Notably, a significant decrease in the expression of the PNP gene was observed. [] Additionally, downregulation of pro-apoptotic genes, caspase-3 and p53, was observed in specific leukemia cell lines (HL-60 and MOLT-4) after treatment. []
Q4: What is the molecular formula and weight of 9-Deazaguanine?
A4: The molecular formula of 9-Deazaguanine is C8H7N5O, and its molecular weight is 193.18 g/mol.
Q5: Are there any specific spectroscopic data available for 9-Deazaguanine?
A5: Yes, resonance Raman spectroscopy has been utilized to elucidate the solution structure, protonation states, and predominant tautomers of 9-Deazaguanine and its hypoxanthine analogue, 9-deazahypoxanthine (9DAH), at different pH levels. [] These findings provide valuable insights into the molecular behavior of these compounds under physiological conditions.
Q6: How do structural modifications of the 9-Deazaguanine scaffold affect its inhibitory activity against PNP?
A6: Numerous studies have investigated the structure-activity relationships of 9-Deazaguanine derivatives.
Q7: What is the significance of the flexible loop in the PNP enzyme for 9-Deazaguanine binding?
A7: The flexible loop in the PNP enzyme plays a crucial role in substrate binding and catalysis. [] Studies utilizing site-directed mutagenesis, stop-flow kinetics, chemical modification, and NMR experiments revealed that the conserved Ser73 and Tyr74 residues within this loop are essential for the binding of 9-Deazaguanine and other substrates. [] The loop undergoes conformational changes upon substrate binding, suggesting its involvement in optimizing the active site for catalysis. []
Q8: Have computational methods been employed in the development of 9-Deazaguanine-based PNP inhibitors?
A8: Yes, computer-aided molecular modeling (CAMM) has been instrumental in the design of potent 9-Deazaguanine-based PNP inhibitors. [, ] By leveraging X-ray crystallographic data of PNP-inhibitor complexes, researchers can visualize interactions within the active site. This information guides the design of novel analogues with improved binding affinity and inhibitory potency. [, ]
Q9: Are there QSAR models available for predicting the activity of 9-Deazaguanine derivatives?
A9: Yes, both descriptor- and fragment-based quantitative structure-activity relationship (QSAR) models have been developed for a series of 9-Deazaguanine analogues as inhibitors of Schistosoma mansoni PNP (SmPNP). [] These models exhibit significant statistical parameters, indicating their potential for predicting the inhibitory potency of novel, untested compounds, thereby aiding in the drug discovery process. []
Q10: What is the oral bioavailability of 9-benzyl-9-deazaguanine (BzDAG) in rats?
A11: Studies in rats have shown that BzDAG exhibits an oral bioavailability of 48% at a dose of 5 mg/kg. [] This indicates that BzDAG is absorbed relatively well following oral administration.
Q11: How does 9-benzyl-9-deazaguanine (BzDAG) affect plasma levels of purine nucleosides?
A12: BzDAG administration in rats led to increased plasma levels of endogenous inosine. [] Additionally, when co-administered with 2',3'-dideoxyinosine, BzDAG increased the plasma levels of 2',3'-dideoxyinosine, suggesting an interaction with its metabolism. [] These findings indicate that BzDAG can significantly alter the pharmacokinetics of purine nucleosides in vivo.
Q12: Has the antitumor activity of 9-Deazaguanine derivatives been evaluated in vitro?
A13: Yes, several studies have investigated the antiproliferative effects of 9-Deazaguanine derivatives on various cancer cell lines, including leukemia and solid tumor cells. [, ] Moderate to potent growth inhibitory effects have been observed, with some derivatives demonstrating greater potency against specific cell lines. [, ]
Q13: What are the in vivo effects of 9-Deazaguanine-based PNP inhibitors on immune responses?
A14: Studies employing 9-benzyl-9-deazaguanine (BzDAG) have demonstrated its ability to suppress the human mixed lymphocyte reaction (MLR) in vitro. [] This finding supports the potential of PNP inhibitors like BzDAG as immunosuppressive agents for T-cell-mediated immune responses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.